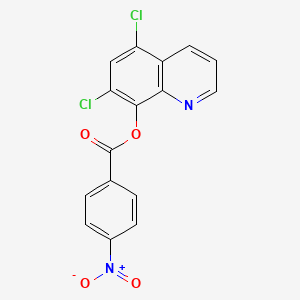
N-(1-adamantylmethyl)-4-chloro-N-methylbenzamide
Übersicht
Beschreibung
N-(1-adamantylmethyl)-4-chloro-N-methylbenzamide, also known as ADBAC, is a chemical compound that has been widely used in scientific research. It is a member of the benzamide family and has a molecular formula of C18H22ClNO.
Wissenschaftliche Forschungsanwendungen
Adamantane Derivatives in Neurodegenerative Diseases
Adamantane derivatives, such as amantadine and memantine, are recognized for their potential in treating neurodegenerative diseases like dementia, Alzheimer's, and Parkinson's. Recent studies suggest that derivatives of adamantane, including 1-fluoro- and 1-phosphonic acid adamantane derivatives, show promising pharmacological profiles against these diseases, potentially exceeding the efficacy of well-known treatments like amantadine and memantine. This highlights a promising direction for the development of new therapeutic agents for neurodegenerative conditions (Dembitsky, Gloriozova, & Poroikov, 2020).
Chemical Properties and Synthesis of Adamantylated Compounds
The synthesis and chemical properties of adamantyl-containing nucleic bases and related compounds have been a focus, reflecting the interest in creating highly effective and selective drugs. Adamantylated compounds are noted for their significant potential in drug development, with recent advancements overcoming previous limitations in synthesis. This suggests a growing research interest and potential application in medicinal chemistry (Shokova & Kovalev, 2013).
Antioxidant Activity of Polyphenolic Compounds
Research into the antioxidant mechanisms of natural polyphenolic compounds, using quantum chemical methods, underscores the importance of these substances in combating oxidative stress. Although not directly related to N-(1-adamantylmethyl)-4-chloro-N-methylbenzamide, this line of investigation indicates a broad interest in understanding how various compounds can contribute to health through antioxidant properties. The mechanisms of action, including hydrogen atom transfer and metal chelation, are critical for elucidating the health benefits of antioxidants (Leopoldini, Russo, & Toscano, 2011).
Application Potential of Xylan Derivatives
The modification of xylan into biopolymer ethers and esters showcases the innovation in creating new materials with specific, desirable properties. This research area, while not directly connected to this compound, reflects the broader scientific interest in modifying natural polymers for various applications, potentially including drug delivery and development of new materials (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Eigenschaften
IUPAC Name |
N-(1-adamantylmethyl)-4-chloro-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO/c1-21(18(22)16-2-4-17(20)5-3-16)12-19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKATZLQWSDNIMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC12CC3CC(C1)CC(C3)C2)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{1-[5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4063914.png)
![N-[2-(ethylthio)ethyl]-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B4063939.png)

![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3-propoxybenzamide](/img/structure/B4063959.png)
![2-{5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B4063964.png)
![1-[2-(1H-benzimidazol-6-yl)phenyl]ethanone](/img/structure/B4063966.png)
![3,5-di-tert-butyl-N-[2-(4-morpholinyl)ethyl]benzamide hydrochloride](/img/structure/B4063971.png)
![4-(4-butoxyphenyl)-3-methyl-1-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4063974.png)
![N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-5-[(3-methoxyphenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B4063995.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4064003.png)
![N-(2-methoxyphenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4064015.png)
![dimethyl 2-[(3-methyl-2-butenoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4064023.png)

